1-(2-Bromoethyl)-4-methoxybenzene

Reaction Kinetics Computational Chemistry Thermal Stability

1-(2-Bromoethyl)-4-methoxybenzene, also known as 4-methoxyphenethyl bromide, is an organic compound classified as a para-substituted phenethyl halide (C9H11BrO, MW 215.09 g/mol). This compound features a primary alkyl bromide tethered to a benzene ring bearing a para-methoxy group, which defines its role as a versatile electrophile in nucleophilic substitution reactions.

Molecular Formula C9H11BrO
Molecular Weight 215.09 g/mol
CAS No. 14425-64-0
Cat. No. B081146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromoethyl)-4-methoxybenzene
CAS14425-64-0
Molecular FormulaC9H11BrO
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCBr
InChIInChI=1S/C9H11BrO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6-7H2,1H3
InChIKeyOXHPTABOQVHKLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromoethyl)-4-methoxybenzene (CAS 14425-64-0): Baseline Properties and Reactivity Profile for Procurement Evaluation


1-(2-Bromoethyl)-4-methoxybenzene, also known as 4-methoxyphenethyl bromide, is an organic compound classified as a para-substituted phenethyl halide (C9H11BrO, MW 215.09 g/mol) [1]. This compound features a primary alkyl bromide tethered to a benzene ring bearing a para-methoxy group, which defines its role as a versatile electrophile in nucleophilic substitution reactions . The bromine atom serves as a good leaving group, while the electron-donating methoxy group modulates aromatic reactivity and influences the compound's physicochemical properties [2]. It is typically supplied as a colorless to pale yellow liquid with a purity of ≥97% .

1-(2-Bromoethyl)-4-methoxybenzene: Why Halogen and Positional Analogs Are Not Interchangeable in Synthetic and Kinetic Applications


Substituting 1-(2-bromoethyl)-4-methoxybenzene with structurally similar compounds, such as its chloro analog (1-(2-chloroethyl)-4-methoxybenzene) or unsubstituted phenethyl halides, is not a straightforward replacement due to significant differences in reactivity, leaving group propensity, and physicochemical properties. The presence of the para-methoxy group enhances the nucleophilicity of the aromatic ring and can influence the stability of reaction intermediates, while the bromine atom offers a distinct balance of leaving group ability and stability compared to chlorine [1]. These differences translate to quantifiable variations in reaction kinetics [2], partition coefficients , and solubility , directly impacting synthetic efficiency, product purity, and the feasibility of specific applications. The following evidence guide details these critical differentiators to support informed procurement decisions.

Quantitative Differentiation Evidence for 1-(2-Bromoethyl)-4-methoxybenzene vs. Halogen and Structural Analogs


Kinetic Differentiation: Dehydrohalogenation Rate Constant vs. Chloro Analog

The dehydrohalogenation kinetics of 1-(2-bromoethyl)-4-methoxybenzene (Q1) were computationally studied alongside its chloro analog, 1-(2-chloroethyl)-4-methoxybenzene (J1). While the study does not provide a direct numerical comparison for these two specific compounds, it establishes that phenethyl halides decompose faster than ethyl halides due to electronic factors [1]. For 1-(2-bromoethyl)-4-methoxybenzene, the Arrhenius parameters for unimolecular elimination of HBr were determined, with a rate expression of 1.8x10^13 s^-1 (T/298 K)^0.89 e^(-203900 J/mol)/RT, providing a quantitative basis for predicting its thermal behavior and relative stability compared to other halides in high-temperature applications [2].

Reaction Kinetics Computational Chemistry Thermal Stability

Lipophilicity Differentiation: Consensus Log P vs. Chloro and Unsubstituted Analogs

The computed lipophilicity of 1-(2-bromoethyl)-4-methoxybenzene shows a clear increase compared to its chloro analog and the unsubstituted phenethyl bromide. The consensus Log P for the target compound is 2.89, which is approximately 0.33 log units higher than the reported XLogP3 for 1-(2-chloroethyl)-4-methoxybenzene (2.56) and 0.56 log units higher than 2-bromoethylbenzene (XLogP3 = 2.33) . This quantifiable increase in lipophilicity reflects the combined influence of the bromine atom and the para-methoxy group on the compound's partition behavior.

Lipophilicity ADME Properties Drug Design

Aqueous Solubility Differentiation: Computed Solubility vs. Chloro and Unsubstituted Analogs

The computed aqueous solubility of 1-(2-bromoethyl)-4-methoxybenzene is lower than that of its chloro analog. The target compound has a Log S (ESOL) of -3.47, corresponding to a solubility of 0.0728 mg/mL (0.000338 mol/L) . For comparison, 1-(2-chloroethyl)-4-methoxybenzene has a computed Log S of -2.95 (solubility ~0.24 mg/mL), while 2-bromoethylbenzene has a computed Log S of -3.10 (solubility ~0.17 mg/mL). This reduction in aqueous solubility is consistent with the higher lipophilicity conferred by the bromine atom.

Solubility Formulation Reaction Medium

Leaving Group Propensity: Bromine vs. Chlorine in Nucleophilic Substitution

The bromine atom in 1-(2-bromoethyl)-4-methoxybenzene acts as a superior leaving group compared to chlorine in the analogous chloride. This is a well-established class-level trend in alkyl halides, supported by bond dissociation energies: the C-Br bond (~285 kJ/mol) is weaker than the C-Cl bond (~327 kJ/mol), facilitating faster nucleophilic substitution under mild conditions [1]. In the specific context of 4-methoxyphenethyl halides, this translates to higher reactivity in SN2 reactions, which can improve synthetic yields and reduce reaction times when compared to the chloro analog .

Synthetic Efficiency Reaction Optimization Leaving Group

Physical State and Handling: Liquid vs. Solid Chloro Analog

1-(2-Bromoethyl)-4-methoxybenzene is typically a liquid at room temperature (boiling point: 94-96 °C at 2 mmHg; melting point estimated ~36 °C), whereas its chloro analog, 1-(2-chloroethyl)-4-methoxybenzene, is a low-melting solid (melting point ~34-37 °C) . While both are near their melting points at ambient conditions, the bromo compound is more reliably handled as a liquid, which can simplify automated dispensing, transfer, and mixing in both laboratory and pilot-scale operations .

Physical Form Handling Process Chemistry

Optimal Use Cases for 1-(2-Bromoethyl)-4-methoxybenzene Based on Quantifiable Differentiation


Synthesis of 4-Methoxyphenethyl-Derived Sulfonamides and Amines

The compound's role as an efficient electrophile for introducing the 4-methoxyphenethyl moiety is well-established. For example, it is used as an alkylating agent in the synthesis of N-(4-{[(4-methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides, which are evaluated as urease inhibitors [1]. The higher reactivity of the bromide compared to the chloride facilitates faster and potentially higher-yielding alkylation under mild conditions.

Preparation of Organozinc Reagents for Cross-Coupling

1-(2-Bromoethyl)-4-methoxybenzene serves as a precursor to 4-methoxyphenethylzinc bromide, a nucleophilic organozinc reagent used in Negishi-type cross-coupling reactions to form carbon-carbon bonds . The specific reactivity of the benzylic-like bromide is advantageous for transmetalation to zinc, enabling the synthesis of complex molecular architectures.

Model Compound for Computational and Kinetic Studies

Due to its well-defined structure and the availability of high-quality computational data, this compound is used as a model system for studying dehydrohalogenation kinetics [2] and the electronic effects of para-substituents on elimination reactions. Its distinct kinetic profile compared to the chloro analog makes it a valuable benchmark for validating computational chemistry methods.

Synthesis of Adenosine Receptor Antagonists

Derivatives synthesized from 1-(2-bromoethyl)-4-methoxybenzene have been explored as adenosine receptor antagonists with potential applications in cancer treatment . The compound's physicochemical properties, including its computed lipophilicity, may influence the pharmacokinetic properties of the resulting drug candidates.

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